![molecular formula C10H20N2O4 B12842055 tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and an aminooxy functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate typically involves the reaction of tert-butyl morpholine-4-carboxylate with an aminooxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production, improved reaction efficiency, and better control over reaction conditions compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield nitroso or nitro compounds, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3S)-3-[(tosyloxy)methyl]morpholine-4-carboxylate
- tert-Butyl (3S)-3-[(hydroxy)methyl]morpholine-4-carboxylate
Uniqueness
tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and functional properties compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Propriétés
Formule moléculaire |
C10H20N2O4 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(aminooxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)12-4-5-14-6-8(12)7-15-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 |
Clé InChI |
HNARTQJDDHFVLK-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCOC[C@H]1CON |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOCC1CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


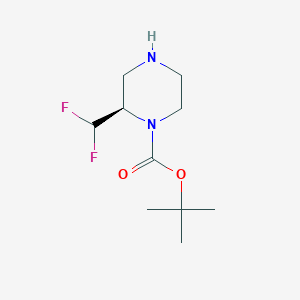
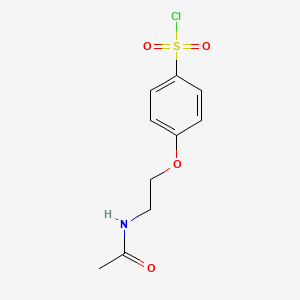
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)
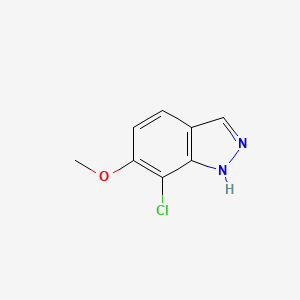


![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
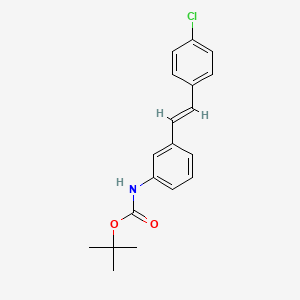
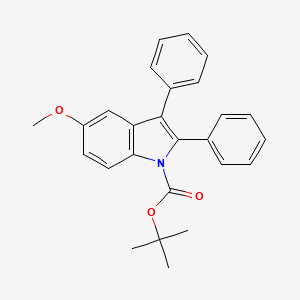
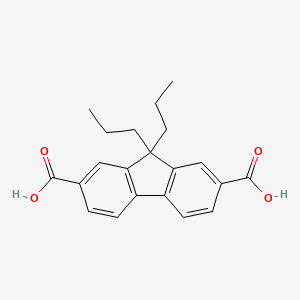
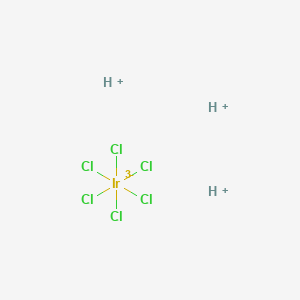
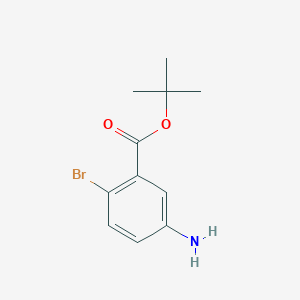
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)

